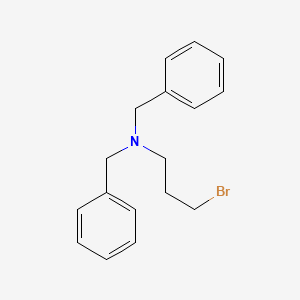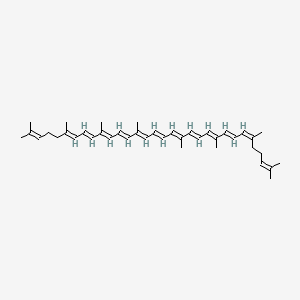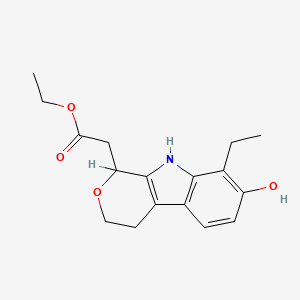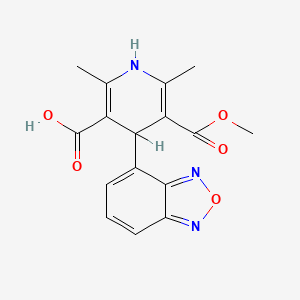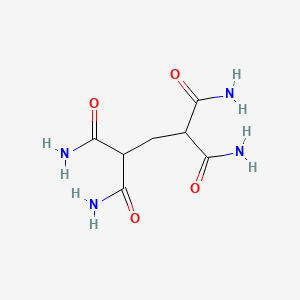
Rifamycin, 25-O-deacetyl-
Overview
Description
Rifamycin, 25-O-deacetyl-, is a derivative of the rifamycin family, which are products of fermentation from the gram-positive bacterium Amycolatopsis mediterranei . The parent compound of rifamycin was rifamycin B, which was originally obtained as a main product in the presence of diethylbarburitic acid . Some small modifications were performed in this inactive compound, and with the creation of rifamycin SV, there was the first antibiotic used intravenously for the treatment of tuberculosis .
Synthesis Analysis
The synthesis of rifamycin involves a complex oxygenation catalyzed by the cytochrome P-450 enzyme Rif5 that generates 25-O-deacetyl-27-O-demethylrifamycin S . Three additional modifications transform this compound into rifamycin SV . A continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor . Two reaction steps and one purification step were coupled in a microreactor, and rifampicin was obtained with a 67% overall yield .Molecular Structure Analysis
Rifamycin, 25-O-deacetyl-, contains a total of 95 bonds; 50 non-H bonds, 16 multiple bonds, 1 rotatable bond, 5 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 3 hydroxyl groups, and 3 aromatic .Chemical Reactions Analysis
Rifamycin inhibits bacterial synthesis by inhibiting the beta-subunit of the bacterial DNA-dependent RNA polymerase . This effect is thought to be concentration-related .Physical And Chemical Properties Analysis
The chemical formula of Rifamycin, 25-O-deacetyl-, is C35H45NO11 . It contains a total of 92 atoms: 45 Hydrogen atoms, 35 Carbon atoms, 1 Nitrogen atom, and 11 Oxygen atoms .Scientific Research Applications
Antibacterial Activity
Rifamycins, including 25-Desacetyl rifampicin, are a class of antibiotics known for their use in treating tuberculosis (TB). They exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase .
Treatment of Tuberculosis
Rifamycins are most commonly used for the treatment of tuberculosis (TB). The effectiveness of rifamycins in combating multidrug-resistant TB has been demonstrated in experimental trials .
Treatment of Mycobacterium Avium Complex Infections
Rifabutin, a rifamycin analog, is mostly used to treat Mycobacterium avium complex infections .
Treatment of Traveler’s Diarrhea
Rifaximin, another rifamycin analog, is primarily used to treat traveler’s diarrhea .
Treatment of Staphylococcal Infections
Rifampicin is recommended as a component in the treatment of prosthetic joint infections caused by staphylococci due to its efficacy in combination treatments of staphylococcal biofilms .
Active Metabolite of Rifampicin
25-Desacetyl rifampicin is a major active metabolite of the rifamycin antibiotic rifampicin . It is active against M. smegmatis .
In Vitro Activity
Rifamycin O, a related compound, has shown excellent in vitro activity with a narrow range of the minimum inhibitory concentration required to inhibit the growth of 90% of the bacterium .
In Vivo Efficacy
Rifamycin O’s in vivo efficacy in the zebrafish (Danio rerio) infection model was comparable to that of rifabutin at 25 μM .
Future Directions
Rifamycin was further developed by Cosmo Technologies Ltd and approved in November 16, 2018 by the FDA as a prescription drug after being granted the designation of Qualified Infectious Disease Product which allowed it to have a status a priority review . This drug was also sent for review to the EMA in 2015 by Dr. Falk Pharma Gmbh and it was granted a waiver for the tested conditions .
Mechanism of Action
Target of Action
Rifamycin, 25-O-deacetyl-, is a derivative of the rifamycin family of antibiotics . The primary target of rifamycin and its derivatives is the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .
Mode of Action
Rifamycin, 25-O-deacetyl-, inhibits the RNAP by binding strongly to it . This binding interferes with the initiation phase of RNA synthesis, likely involving stacking interactions between the naphthalene ring of rifamycin and the aromatic moiety in the polymerase . This interaction inhibits the RNA synthesis, thereby preventing the bacteria from producing essential proteins and leading to their death .
Biochemical Pathways
The action of rifamycin, 25-O-deacetyl-, affects the RNA synthesis pathway in bacteria . By inhibiting the RNAP, rifamycin disrupts the transcription process, which is a critical step in gene expression . This disruption affects various downstream processes, including protein synthesis, leading to the bactericidal effect .
Pharmacokinetics
When absorbed, rifamycin is mainly metabolized in hepatocytes and intestinal microsomes to a 25-deacetyl metabolite . The apparent clearance of rifamycin and 25-deacetyl-rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults . The pharmacokinetics of rifamycin and its main metabolite were characterized .
Result of Action
The result of rifamycin’s action is the inhibition of bacterial growth . By preventing the synthesis of RNA, rifamycin stops the production of essential proteins in bacteria, leading to their death . This makes rifamycin effective against many Gram-positive and Gram-negative bacteria .
Action Environment
The action, efficacy, and stability of rifamycin can be influenced by various environmental factors. For instance, the presence of other medications, such as isoniazid, can affect the disposition of rifamycin . Additionally, the physiological state of the bacteria, such as the presence of a biofilm, can influence the effectiveness of rifamycin .
properties
IUPAC Name |
(9E,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,37-42H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGWVYWAYHNEH-DRPSXBIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17750-90-2 | |
| Record name | Rifamycin, 25-O-deacetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



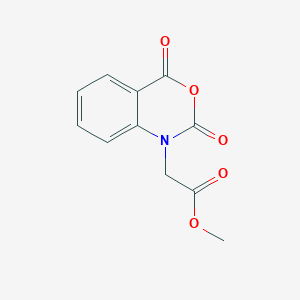
![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
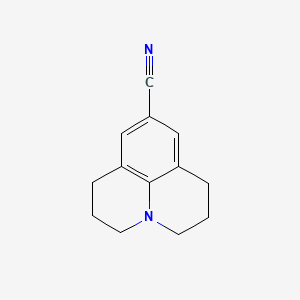
![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)
